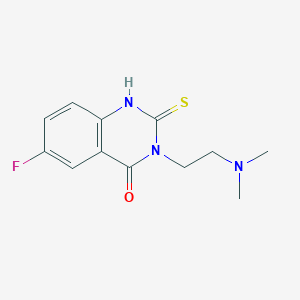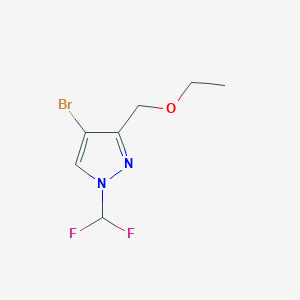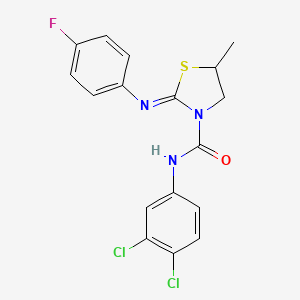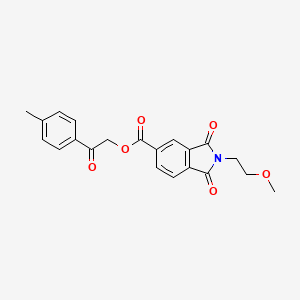
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.542. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ene-type Reactions
- Ene-type Reactions : A study by Bottomley, Boyd, and Monteil (1980) investigated ene-type reactions involving acyl group transfers. They found that 4-phenyl-1,2,4-triazoline-3,5-dione adds to various unsaturated compounds, suggesting potential applications in organic synthesis and chemical reactions involving similar structures to the specified compound (Bottomley, Boyd, & Monteil, 1980).
Synthesis of Novel Compounds
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Moustafa, Al-Mousawi, and Elnagdi (2011) described novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones. This indicates the potential for synthesizing new compounds with structural similarities to the chemical (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Candan, Kendi, Yarim, Saraç, and Ertan (2001) conducted a study on the crystal structure of a related compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione. Understanding the crystal structure of similar compounds can provide insights into potential applications in material science and crystallography (Candan et al., 2001).
Synthesis of Quinazoline Derivatives
- Synthesis of Novel Quinazoline Derivatives : Chioua, Benabdelouahab, Chioua, Martínez-Álvarez, and Fernández (2002) explored the [4+2] cycloaddition for synthesizing 2,4-diphenylquinazoline-6,7-dicarboxylate, showcasing synthetic routes that might be relevant for the compound (Chioua et al., 2002).
Photochemical Synthesis
- Photochemical Synthesis and Thermal Dimerization : Gakis, Märky, Hansen, Heimgartner, Schmid, and Oberhänsli (1976) investigated the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization, which can provide insights into photochemical processes and reactions for related compounds (Gakis et al., 1976).
Electrochemical Behavior
- Electrochemical Behavior for Sensing Applications : Gayathri and Kumar (2014) studied the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface, indicating potential applications in electrochemistry and sensing technologies for similar compounds (Gayathri & Kumar, 2014).
Luminescent Properties
- Luminescent Properties and Photo-induced Electron Transfer : Gan, Chen, Chang, and Tian (2003) synthesized novel compounds with piperazine substituents and studied their luminescent properties, suggesting potential applications in fluorescence and photochemistry for structurally related compounds (Gan, Chen, Chang, & Tian, 2003).
Propriétés
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperidine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-8-9-19(2)24(16-18)20-12-14-30(15-13-20)26(32)21-10-11-23-25(17-21)29-28(34)31(27(23)33)22-6-4-3-5-7-22/h3-11,16-17,20H,12-15H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQPQRMNASHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2594311.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)


![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)

![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)